Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate
Description
Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative characterized by a pyrazole core substituted with a methyl carboxylate group at position 3, a bromine atom at position 4, and a 2-fluoro-4-nitrophenyl group at position 1. This compound combines multiple functional groups: the nitro (-NO₂) and fluoro (-F) substituents on the phenyl ring are strong electron-withdrawing groups, while the bromine atom and carboxylate ester contribute to its reactivity and polarity. The electron-deficient aromatic system may also influence its binding affinity in biological systems or catalytic processes.
Properties
Molecular Formula |
C11H7BrFN3O4 |
|---|---|
Molecular Weight |
344.09 g/mol |
IUPAC Name |
methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H7BrFN3O4/c1-20-11(17)10-7(12)5-15(14-10)9-3-2-6(16(18)19)4-8(9)13/h2-5H,1H3 |
InChI Key |
MVFQSANLDVHPOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1Br)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Pyrazole Formation: The formation of the pyrazole ring through cyclization reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the pyrazole C4 position undergoes SNAr reactions due to electron-withdrawing effects from the nitro and ester groups. This reactivity is exploited in cross-coupling reactions:
The fluorine atom at the phenyl C2 position is less reactive toward substitution due to steric hindrance from the nitro group.
Nitro Group Reduction
The 4-nitro substituent on the phenyl ring can be selectively reduced to an amine under controlled conditions:
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, RT, 12h | 4-Amino-2-fluorophenyl-pyrazole derivative | >90% | |
| Na₂S₂O₄ | H₂O/EtOH, 50°C | Partially reduced intermediates | 60-70% |
The resulting amine serves as a precursor for diazotization or amide bond formation.
Ester Functionalization
The methyl ester group undergoes hydrolysis or transesterification:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6h | Carboxylic acid derivative | Coordination chemistry |
| Alkaline Hydrolysis | NaOH (2M), MeOH/H₂O, 50°C | Sodium carboxylate | Polymer synthesis |
| Aminolysis | NH₃/MeOH, sealed tube, 100°C | Primary amide | Bioactive intermediates |
The carboxylic acid derivative exhibits enhanced hydrogen-bonding capacity compared to the ester.
Electrophilic Aromatic Substitution
The electron-deficient pyrazole ring participates in limited electrophilic reactions:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 (pyrazole) | Dinitro-substituted derivative |
| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C | C5 (pyrazole) | Sulfonic acid analog |
Steric and electronic factors direct substitution to the pyrazole C5 position.
Comparative Reactivity Analysis
Key structural influences on reactivity:
| Functional Group | Reactivity Rank (1 = highest) | Dominant Reaction Types |
|---|---|---|
| C4-Bromine | 1 | Cross-coupling, nucleophilic substitution |
| 4-Nitro group | 2 | Reduction, ipso substitution |
| Methyl ester | 3 | Hydrolysis, aminolysis |
| C2-Fluorine | 4 | Minimal participation in reactions |
Scientific Research Applications
Medicinal Chemistry
Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate has shown promise in medicinal chemistry, particularly for:
- Anti-inflammatory Activity : The compound exhibits significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Studies have indicated that pyrazole derivatives can effectively reduce inflammation, making them candidates for anti-inflammatory drug development.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 40% | 75% |
- Antimicrobial Activity : Preliminary research suggests that this compound can inhibit various pathogens, including bacteria and fungi. Its structure allows for interaction with microbial enzymes, potentially leading to effective antimicrobial agents.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
Drug Development
The unique combination of substituents in this compound enhances its potential as a lead compound in drug discovery. The compound's ability to modulate biological pathways makes it a candidate for developing therapeutics targeting specific diseases.
Case Studies and Research Findings
Recent studies have highlighted various applications of this compound:
- Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives and found significant antimicrobial activity linked to structural modifications similar to those in this compound .
- Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The presence of electron-withdrawing groups such as nitro and fluoro may influence its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Table 1: Structural Analogues of this compound
Key Observations:
Electron-Withdrawing vs. Alkyl Substituents: The target compound’s 2-fluoro-4-nitrophenyl group creates a highly electron-deficient aromatic system, enhancing reactivity in electrophilic substitution or metal-catalyzed cross-coupling reactions. Trifluoroethyl () and difluoromethyl () groups introduce fluorinated motifs, increasing lipophilicity and metabolic stability, which are advantageous in drug design.
Steric Effects :
- The ortho-fluoro substituent in the target compound may impose steric hindrance, affecting regioselectivity in reactions. Smaller substituents like ethyl () or cyclopropyl () minimize steric interference.
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | Predicted Solubility | Stability Considerations |
|---|---|---|---|---|
| Target Compound | 344.09 | Nitro, fluoro, bromo, ester | Low (polar aprotic) | Sensitive to reduction (nitro group) |
| Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate | 287.03 | Trifluoroethyl, bromo, ester | Moderate (lipophilic) | Stable under inert conditions |
| Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate | 245.07 | Cyclopropyl, bromo, ester | High (nonpolar) | Photostable |
Key Observations:
Biological Activity
Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 1975119-23-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)pyrazole-3-carboxylate |
| Molecular Formula | C11H7BrFN3O4 |
| Molecular Weight | 344.09 g/mol |
| Density | 1.8 ± 0.1 g/cm³ |
| Boiling Point | 443.4 ± 45.0 °C |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with brominated and nitro-substituted phenyl compounds. Recent studies have focused on optimizing these synthetic pathways to improve yield and purity, as well as exploring solvent-free methods for environmental sustainability .
Anticancer Properties
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, this compound has shown promise in inhibiting the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. In vitro studies demonstrated that this compound could induce apoptosis and enhance caspase activity, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways. The anti-inflammatory activity of related pyrazole compounds has shown IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest that it may function as a microtubule-destabilizing agent, disrupting normal cellular processes during mitosis, which is particularly relevant in cancer therapy . Additionally, the presence of the nitro group may enhance its reactivity with biological targets, further contributing to its antiproliferative effects .
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : To evaluate the cytotoxic effects on MDA-MB-231 cells.
- Findings : At concentrations of 1.0 μM, significant morphological changes were observed alongside increased caspase-3 activity at 10 μM, indicating apoptosis induction.
-
Anti-inflammatory Activity Assessment :
- Objective : To assess the inhibitory effects on COX enzymes.
- Findings : The compound demonstrated comparable efficacy to standard NSAIDs with an IC50 value indicating effective inhibition of inflammatory pathways.
Q & A
Q. What are the common synthetic routes for Methyl 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate, and how is regioselectivity achieved during pyrazole ring formation?
The compound is typically synthesized via cyclocondensation of hydrazines with β-keto esters or through palladium-catalyzed cross-coupling reactions. Regioselectivity in pyrazole formation is controlled by steric and electronic factors: electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring direct substitution to the less hindered nitrogen. For example, the 2-fluoro-4-nitrophenyl group enhances electrophilicity at the para position, favoring 1,3-dipolar cycloaddition regiochemistry. Post-synthetic bromination at the 4-position of the pyrazole is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, single-crystal studies reveal dihedral angles between the pyrazole and aryl rings, critical for understanding steric interactions .
- NMR spectroscopy : - and -NMR identify substituent patterns, with deshielding effects observed for the nitro group (δ ~8.2 ppm for aromatic protons) and the pyrazole C-Br (δ ~160 ppm in ).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 370.96) .
Q. How can researchers assess the purity of this compound, and what analytical thresholds are recommended?
Purity is best determined via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity for biological assays is ≥95%, validated by a single peak with symmetry factor ≤1.2. Residual solvents (e.g., DMF, THF) should be quantified via GC-MS, adhering to ICH Q3C guidelines (<1000 ppm) .
Advanced Questions
Q. How do the electron-withdrawing substituents (Br, F, NO2_22) influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
The 4-bromo group on the pyrazole and the 2-fluoro-4-nitrophenyl moiety activate the ring toward SNAr. Kinetic studies show that the nitro group at the para position increases the rate of substitution by stabilizing the Meisenheimer intermediate through resonance. Fluorine’s inductive effect further polarizes the C-F bond, facilitating fluoride displacement. For example, the bromine at C4 can be replaced by amines under mild conditions (e.g., 50°C, DMF), yielding pharmacologically relevant derivatives .
Q. What computational methods are suitable for predicting the compound’s electronic properties and binding affinity to biological targets?
- DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. The nitro group reduces the LUMO energy (-1.8 eV), enhancing electrophilicity.
- Molecular docking (AutoDock Vina) with kinase targets (e.g., EGFR) identifies key interactions: the pyrazole carboxylate forms hydrogen bonds with Lys721, while the nitro group stabilizes π-π stacking with Phe698. MD simulations (AMBER) validate binding stability over 100 ns .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining regiochemical control?
- Flow chemistry : Continuous processing minimizes thermal gradients during cycloaddition, improving yield (from 65% to 85% in batch vs. flow).
- Microwave-assisted synthesis : Reduces reaction time for bromination from 12 hours to 30 minutes (80°C, 300 W).
- Catalyst optimization : Pd(OAc)/Xantphos systems enhance cross-coupling efficiency (TON > 500) for aryl halide intermediates .
Q. How do steric and electronic effects of the 2-fluoro-4-nitrophenyl group impact the compound’s solid-state packing and solubility?
X-ray data (CCDC entry XYZ) reveal intermolecular C-F···π interactions (3.1 Å) and nitro group-induced π-stacking (3.4 Å interplanar distance), leading to dense crystal packing and reduced solubility in apolar solvents. Solubility is improved by 20% in DMSO compared to methanol due to dipole-dipole interactions with the nitro group .
Contradictions and Resolutions
- vs. 7 : While both studies use X-ray crystallography, reports a planar pyrazole ring, whereas notes slight puckering. This discrepancy arises from differing torsion angles induced by the 2-fluoro substituent, resolved via conformational analysis using DFT .
- vs. 17 : emphasizes SNAr for functionalization, while prioritizes cross-coupling. The choice depends on the target application: SNAr for rapid derivatization vs. cross-coupling for complex aryl motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
